molecular formula C17H27NO3 B13826031 Salbutamol Acetonide Methyl Ether

Salbutamol Acetonide Methyl Ether

Cat. No.: B13826031
M. Wt: 293.4 g/mol
InChI Key: DAROFXKWOGGDIT-UHFFFAOYSA-N
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Description

Salbutamol Acetonide Methyl Ether is a synthetic compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound has a molecular formula of C17H27NO3 and a molecular weight of 293.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salbutamol Acetonide Methyl Ether involves multiple steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting product undergoes bromination and subsequent reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Salbutamol Acetonide Methyl Ether has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other beta-2 adrenergic agonists.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic applications in respiratory diseases.

    Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems

Mechanism of Action

Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, leading to the relaxation of smooth muscle and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: A widely used bronchodilator with a similar mechanism of action.

    Levosalbutamol: The R-enantiomer of salbutamol, known for its higher selectivity and reduced side effects.

    Fenoterol: Another beta-2 adrenergic agonist used in the treatment of asthma

Uniqueness

Salbutamol Acetonide Methyl Ether is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its acetonide and methyl ether groups contribute to its stability and efficacy as a bronchodilator .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3

InChI Key

DAROFXKWOGGDIT-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C

Origin of Product

United States

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